tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate is a chemical compound characterized by its unique structure and functional groups, which contribute to its potential applications in various fields. The compound is recognized for its role as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical formula is with a molecular weight of 229.32 g/mol.
The compound is cataloged under the CAS number 146667-84-7 and can be sourced from various chemical suppliers, including Ambeed and BenchChem. It is typically produced through synthetic routes involving specific reagents and conditions tailored to enhance yield and purity.
tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate falls within the category of piperidine derivatives, which are known for their diverse biological activities. This compound can be classified as an ester due to the presence of the carboxylate functional group, making it relevant in organic synthesis and medicinal chemistry.
The synthesis of tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-(2-hydroxyethyl)-4-methylpiperidine with tert-butyl chloroformate. This reaction is facilitated by a base, such as triethylamine, which neutralizes the hydrochloric acid produced during the process.
The molecular structure of tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group and a hydroxyethyl side chain. The structural representation can be summarized as follows:
Key structural data includes:
tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions typical for esters and piperidine derivatives:
The reactions are often facilitated by catalysts or specific conditions that promote reactivity while maintaining selectivity towards desired products.
The mechanism of action for tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate involves its interaction with biological targets, primarily through the piperidine ring structure which can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes.
The compound may modulate enzyme activity or receptor binding, leading to various biological effects depending on its specific application in medicinal chemistry or pharmacology.
tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate has several notable applications:
The synthesis of tert-butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate relies on multi-step strategies that balance reactivity and selectivity. A common approach involves reductive amination between 3-methylpiperidin-4-one and 2-aminoethanol, followed by Boc protection. This reaction typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C, achieving yields of 78–85% [6]. Alternative pathways utilize hydroxyethylation via nucleophilic addition, where 3-methyl-4-piperidone is treated with ethylene oxide under Lewis acid catalysis (e.g., BF₃·Et₂O) in tetrahydrofuran, yielding the 4-(2-hydroxyethyl) intermediate prior to Boc protection [8].
Table 1: Key Synthetic Routes and Optimization Parameters
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM, 25°C | 78–85% | Over-alkylation; diastereoselectivity |
| Hydroxyethylation | Ethylene oxide, BF₃·Et₂O, THF | 65–70% | Regioselectivity at C4 |
| Boc Protection | Boc₂O, DMAP, Et₃N, DCM | >90% | Competing O-alkylation |
| Final Purification | Silica gel chromatography | N/A | Separation of diastereomers |
Critical optimizations include stoichiometric control (limiting ethylene oxide to 1.1 equiv to prevent dialkylation) and inert atmosphere maintenance during hydride reductions. Microwave-assisted Boc protection (50°C, 30 min) enhances efficiency versus traditional 12-hour reflux methods [6] [8].
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen functionalization in piperidine chemistry due to its orthogonal stability. Its installation employs di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving near-quantitative yields while tolerating the hydroxyethyl substituent [1] [5]. The Boc group’s steric bulk prevents undesired N-alkylation during side-chain modifications, which is particularly advantageous for C3-methyl-substituted piperidines where steric congestion occurs [6].
Deprotection dynamics reveal stringent acid sensitivity: treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group within 30 minutes at 25°C without affecting the hydroxyethyl moiety. Hydrochloric acid in dioxane (4M, 2h) offers an alternative, though it risks esterification of the alcohol if improperly controlled [5]. Notably, metabolic studies of Boc-containing drugs highlight CYP450-mediated tert-butyl hydroxylation as a potential liability, informing handling precautions during deprotection [5].
Table 2: Boc Deprotection Methods and Selectivity
| Deprotection Agent | Conditions | Time | Hydroxyethyl Stability | Side Products |
|---|---|---|---|---|
| TFA/DCM (1:1) | 25°C, stirring | 30 min | Stable | None |
| HCl/dioxane (4M) | 25°C, stirring | 2 h | Partial esterification | Chloroethyl derivatives |
| p-TsOH/MeOH | Reflux | 6 h | Stable | Sulfonate esters (rare) |
Stereoselective synthesis of the C3-methyl and C4-(2-hydroxyethyl) substituents demands chiral auxiliaries or catalysts. Asymmetric hydrogenation of Δ³,⁴-unsaturated 3-methylpiperidine precursors using DuPhos-Rh catalysts achieves up to 98% ee for the trans-isomer, critical for pharmacological relevance [4] [8]. For diastereocontrol at C4, Evans’ oxazolidinone auxiliaries direct hydroxyethyl addition via chelation-controlled enolate chemistry, yielding >20:1 dr [8].
The C3 methyl group’s configuration significantly influences the hydroxyethyl orientation. Trans-3-methyl-4-(2-hydroxyethyl) piperidine exhibits reduced steric hindrance during Boc installation compared to the cis-isomer, easing purification. Chiral resolution using L-tartaric acid separates trans-diastereomers, while enzymatic methods (lipase B) kinetically resolve racemic alcohols [4]. Patent KR20220028206A discloses a Ru-BINAP-catalyzed hydrogenation for synthesizing (2S,5R)-enantiomers, emphasizing the industrial preference for stereopure intermediates [8].
Table 3: Stereoselectivity by Synthetic Method
| Method | Chiral Control Element | dr or ee | Preferred Isomer |
|---|---|---|---|
| Evans auxiliary alkylation | Oxazolidinone | >20:1 dr | trans-3,4-disubstituted |
| DuPhos-Rh hydrogenation | Metal-ligand complex | 95–98% ee | trans-3,4-disubstituted |
| Enzymatic resolution | Lipase B | 90% ee | (3R,4R) |
| Tartaric acid crystallization | Diastereomeric salt | >99% de | trans-racemate |
Solvent sustainability profoundly impacts the synthetic lifecycle of this piperidine derivative. Ethanol-water mixtures (4:1 v/v) replace dichloromethane in Boc protection, reducing toxicity while maintaining 88% yield [7]. Cyclopentyl methyl ether (CPME) emerges as a superior alternative for hydroxyethylation, offering low water solubility (<1 g/L) and high boiling point (106°C), facilitating recovery and reuse .
Catalytic innovations focus on atom economy:
Advanced oxidation processes (AOPs) treat solvent waste streams contaminated with tert-butyl byproducts, utilizing TiO₂ photocatalysis to mineralize persistent intermediates [7]. Life-cycle assessments confirm that switching from acetonitrile to 2-methyl-THF in hydroxyethylation reduces process carbon footprint by 40% .
Table 4: Green Solvent/Catalyst Performance Comparison
| Parameter | Dichloromethane | Ethanol-Water | CPME | 2-MeTHF |
|---|---|---|---|---|
| Boc Protection Yield | 92% | 88% | 85% | 90% |
| Global Warming Potential | High | Moderate | Low | Low |
| Recyclability | Poor | Moderate | High | High |
| AOP Degradability | Low | High | Moderate | High |
Comprehensive Compound List
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7